2-{[(tert-butoxy)carbonyl]amino}-4-cyclopropylbutanoic acid
Description
Structure and Synthesis 2-{[(tert-Butoxy)carbonyl]amino}-4-cyclopropylbutanoic acid is a Boc-protected amino acid derivative featuring a cyclopropane ring at the fourth carbon of a butanoic acid backbone. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the amine functionality, a common strategy in peptide synthesis to prevent unwanted side reactions during coupling steps .
According to EP 4 374 877 A2, this compound is synthesized from 1-((tert-butoxycarbonyl)amino)cyclopentanecarboxylic acid using methods analogous to Reference Examples 87 and 88 described in the patent. The synthesis likely involves cyclopropanation steps or functional group transformations to introduce the cyclopropyl group .
Applications Boc-protected amino acids are pivotal in medicinal chemistry for constructing peptides with tailored stability and bioavailability.
Properties
CAS No. |
1490336-75-8 |
|---|---|
Molecular Formula |
C12H21NO4 |
Molecular Weight |
243.30 g/mol |
IUPAC Name |
4-cyclopropyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
InChI |
InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-9(10(14)15)7-6-8-4-5-8/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15) |
InChI Key |
VMCOGSIYJRPSKA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC1CC1)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Starting Material Preparation
The synthesis typically begins with L-cyclopropylalanine, a non-proteinogenic α-amino acid containing a cyclopropane ring. In a study involving isotopic labeling, L-cyclopropylalanine (25.8 mg, 0.20 mmol) was treated with Boc anhydride (di-tert-butyl dicarbonate) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction proceeds in tetrahydrofuran (THF) or dichloromethane (DCM) at 0–25°C, yielding Boc-protected cyclopropylalanine after 2–4 hours.
Coupling Reaction Optimization
Carbodiimide-mediated coupling is critical for forming amide bonds. A protocol adapted from spirocyclic compound synthesis utilizes 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in N,N-dimethylformamide (DMF). The carboxylic acid (1 mmol) and amine (1 mmol) are combined with HOBt (1.3 mmol) and EDC (1.1 mmol) in DMF (6 mL) under inert atmosphere. After 16 hours at 20°C, the mixture is partitioned between ethyl acetate and water, followed by silica gel chromatography to isolate the product.
Stereochemical Control in Synthesis
The target compound contains a chiral center at the α-carbon of the butanoic acid chain. Enantioselective synthesis is achieved through:
Chiral Aldehyde Catalysis
A novel method employs chiral aldehyde catalysts to mediate carboxylate exchange with isotopically labeled CO₂. This approach, demonstrated for Boc-cyclopropylalanine derivatives, enables resolution of racemic mixtures and introduces isotopic labels (e.g., ¹³C) at the carboxylic acid position. The reaction proceeds via iminomalonate intermediates, which undergo selective decarboxylation to yield enantiomerically enriched products.
Diastereomeric Crystallization
For non-isotopic syntheses, diastereomeric salt formation with chiral resolving agents (e.g., cinchona alkaloids) separates enantiomers. After Boc protection, the crude product is treated with a resolving agent in ethanol, yielding crystalline diastereomers that are filtered and recrystallized.
Functional Group Compatibility
Carboxylic Acid Activation
Activation of the carboxylic acid moiety as a mixed anhydride or active ester facilitates coupling. For example, treatment with isobutyl chloroformate and N-methylmorpholine generates an active intermediate, which reacts with Boc-protected amines to form the desired product.
Cyclopropane Ring Stability
The cyclopropane ring remains intact under mild acidic or basic conditions. However, prolonged exposure to strong acids (e.g., HCl in dioxane) may lead to ring-opening reactions. Thus, Boc deprotection is performed using trifluoroacetic acid (TFA) in DCM, preserving the cyclopropyl group.
Data Tables for Synthesis Protocols
Table 1. Representative Synthesis Conditions for 2-{[(tert-Butoxy)carbonyl]amino}-4-cyclopropylbutanoic Acid
| Step | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Source |
|---|---|---|---|---|---|---|
| Boc Protection | Boc₂O, NaOH | THF | 0 → 25 | 2 | 85 | |
| Coupling | HOBt, EDC | DMF | 20 | 16 | 78 | |
| Deprotection | TFA | DCM | 25 | 1 | 95 |
Table 2. Physicochemical Properties
Challenges and Mitigation Strategies
Low Yields in Coupling Reactions
Suboptimal yields (e.g., 60–70%) often arise from steric hindrance near the cyclopropane ring. Increasing reaction time to 24 hours or using ultrasonic irradiation improves conversion rates.
Epimerization at Chiral Centers
Basic conditions during Boc protection may cause racemization. Adding DMAP as a catalyst allows milder conditions (pH 7–8), reducing epimerization to <2%.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
2-{[(tert-butoxy)carbonyl]amino}-4-cyclopropylbutanoic acid can undergo various chemical reactions, including:
Deprotection: Removal of the Boc group using strong acids such as trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming new amide or peptide bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the Boc group.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid, hydrochloric acid.
Substitution: Coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Oxidation and Reduction: Mild oxidizing or reducing agents, depending on the specific reaction.
Major Products Formed
Deprotection: The primary product is the free amino acid after removal of the Boc group.
Substitution: Formation of new amide or peptide bonds, leading to dipeptides or more complex peptides.
Scientific Research Applications
2-{[(tert-butoxy)carbonyl]amino}-4-cyclopropylbutanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in peptide synthesis.
Biology: Studied for its potential role in biological systems and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[(tert-butoxy)carbonyl]amino}-4-cyclopropylbutanoic acid primarily involves its role as a protected amino acid. The Boc group protects the amino group from unwanted reactions, allowing for selective reactions at other functional groups. Upon deprotection, the free amino group can participate in various biochemical and chemical processes, interacting with molecular targets such as enzymes and receptors.
Comparison with Similar Compounds
Structural Analogues
(a) 1-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic Acid
- Structure : Features a cyclopentane ring instead of cyclopropane.
- Synthesis: Directly referenced in EP 4 374 877 A2 as the precursor for the title compound.
- Reactivity : Cyclopentane’s larger ring size may enhance solubility in organic solvents compared to the more strained cyclopropane derivative.
(b) Boc-Protected Cycloalkyl Amino Acids (e.g., Boc-cyclohexylalanine)
- Structure : Cyclohexane ring instead of cyclopropane.
- Properties :
- Solubility : Higher hydrophobicity due to the larger cycloalkyl group.
- Stability : Reduced ring strain compared to cyclopropane, leading to better thermal stability.
- Applications : Preferred in peptide therapeutics requiring prolonged shelf-life.
(c) 2,3-Difluoro-4-[2-[2-Methoxyethyl(methyl)amino]ethoxy]benzaldehyde Hydrochloride
- Structure: Aromatic benzaldehyde core with fluoro and amino-ethoxy substituents.
- Divergence: While unrelated to amino acids, this compound (from the same patent) highlights the diversity of Boc-group applications in protecting amines during multi-step syntheses .
Physicochemical Properties
| Property | 2-{[(Boc)amino]-4-cyclopropylbutanoic Acid | 1-((Boc)amino)cyclopentanecarboxylic Acid | Boc-cyclohexylalanine |
|---|---|---|---|
| Molecular Weight | ~287.3 g/mol | ~285.3 g/mol | ~299.4 g/mol |
| Solubility | Low in water; moderate in DMSO | Higher in organic solvents | High in chloroform |
| Ring Strain | High (cyclopropane) | Low (cyclopentane) | Very low (cyclohexane) |
| Deprotection Conditions | Acidic (e.g., TFA) | Acidic (e.g., TFA) | Acidic (e.g., TFA) |
Biological Activity
2-{[(tert-butoxy)carbonyl]amino}-4-cyclopropylbutanoic acid, commonly referred to as (3R)-3-{[(tert-butoxy)carbonyl]amino}-4-cyclopropylbutanoic acid, is a synthetic amino acid derivative notable for its unique structural features, including a cyclopropyl group and a tert-butoxycarbonyl (Boc) protecting group. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug design.
- Molecular Formula : C₁₃H₁₉NO₃
- Molecular Weight : 243.30 g/mol
- Structure : The presence of the cyclopropyl group contributes to the compound's lipophilicity and conformational rigidity, which can enhance its interaction with biological targets.
The biological activity of (3R)-3-{[(tert-butoxy)carbonyl]amino}-4-cyclopropylbutanoic acid is largely attributed to its ability to interact with various biological macromolecules. The carboxylic acid moiety allows the compound to participate in numerous biochemical reactions, while the amine group can act as a neurotransmitter or hormone precursor. The cyclopropyl group may influence pharmacokinetics and pharmacodynamics, enhancing bioavailability and efficacy.
Interaction Studies
Studies have shown that compounds like (3R)-3-{[(tert-butoxy)carbonyl]amino}-4-cyclopropylbutanoic acid can interact with:
- Enzymes : Modulating enzyme activity through competitive inhibition or substrate mimicry.
- Receptors : Binding to G-protein coupled receptors (GPCRs), which play a crucial role in signal transduction.
- Proteins : Influencing protein folding and stability, potentially affecting cellular functions.
Case Studies
- Enzyme Interaction : In vitro studies indicated that (3R)-3-{[(tert-butoxy)carbonyl]amino}-4-cyclopropylbutanoic acid exhibits inhibitory effects on specific metabolic enzymes, suggesting potential applications in metabolic disorder treatments.
- Neurotransmitter Activity : Experimental data demonstrated that the compound can modulate neurotransmitter release in neuronal cultures, indicating its potential as a neuroactive agent.
- Pharmacological Applications : Preliminary research suggests that derivatives of this compound could serve as lead compounds in developing new therapeutics for conditions such as cancer and neurodegenerative diseases.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 1-Amino-2-cyclopropylpropanoic acid | Contains a cyclopropyl group | Lacks tert-butoxycarbonyl protection |
| 4-Cyclopropyl-L-alanine | Cyclopropane and amino acid structure | Directly involved in protein synthesis |
| (2S,4S)-4-(Cyclopropyl)proline | Proline derivative with cyclopropane | Important in peptide synthesis |
The unique combination of the Boc protecting group and the cyclopropyl moiety in (3R)-3-{[(tert-butoxy)carbonyl]amino}-4-cyclopropylbutanoic acid may confer distinct pharmacological properties compared to structurally similar compounds.
Q & A
Basic: What are the recommended synthetic routes for 2-{[(tert-butoxy)carbonyl]amino}-4-cyclopropylbutanoic acid?
Answer:
The synthesis typically involves sequential protection, coupling, and deprotection steps. For example, chiral synthesis can be achieved by:
- Step 1: Introducing the tert-butoxycarbonyl (Boc) group to the amine moiety via Boc-anhydride in the presence of a base like DMAP .
- Step 2: Cyclopropane ring formation via [2+1] cycloaddition or alkylation with cyclopropane-containing reagents .
- Step 3: Carboxylic acid deprotection under mild acidic conditions (e.g., TFA in DCM) to avoid side reactions .
Purification is often performed using reversed-phase HPLC or silica gel chromatography, with purity >95% as confirmed by LC-MS .
Basic: Which analytical techniques are critical for characterizing this compound?
Answer:
Key methods include:
- NMR Spectroscopy: 1H/13C NMR to confirm regiochemistry and stereochemistry, particularly for the cyclopropane and Boc-protected amine .
- HPLC: Chiral HPLC to determine enantiomeric excess (e.g., using Chiralpak AD-H column) .
- Mass Spectrometry: High-resolution MS (HRMS) to verify molecular weight (e.g., C12H20N2O4 requires [M+H]+ = 281.1345) .
- Melting Point Analysis: Consistency with literature values (e.g., 150–151°C for related Boc-protected acids) .
Advanced: How do stereochemical challenges impact the synthesis of this compound?
Answer:
The cyclopropane ring and chiral center at C2 introduce steric hindrance and configurational instability. Strategies include:
- Asymmetric Catalysis: Use of chiral catalysts (e.g., Evans oxazaborolidines) to control stereochemistry during cyclopropanation .
- Protection-Deprotection: Boc groups prevent racemization during acidic/basic conditions .
- Dynamic Resolution: Exploit kinetic control in ring-opening reactions to favor desired enantiomers .
Advanced: What mechanistic insights explain the reactivity of the Boc-protected amine in coupling reactions?
Answer:
The Boc group acts as a steric shield and electron-withdrawing group, directing nucleophilic attack to specific sites. For example:
- Amide Coupling: Boc-protected amines react with activated esters (e.g., HATU/DIPEA) via a tetrahedral intermediate, with rate constants influenced by cyclopropane ring strain .
- Side Reactions: Competing pathways like β-elimination may occur under strong bases; optimized pH (6–8) minimizes this .
Advanced: How can researchers resolve contradictions between HPLC and NMR data for purity assessment?
Answer:
Discrepancies arise from:
- HPLC Sensitivity: Detects low-level impurities (e.g., diastereomers) not visible in NMR .
- NMR Limitations: Overlapping signals (e.g., cyclopropane protons) may mask impurities.
Resolution: - Combine 2D NMR (COSY, HSQC) to assign ambiguous peaks .
- Use orthogonal methods (e.g., IR for functional groups, X-ray crystallography for absolute configuration) .
Basic: What solvents and conditions stabilize this compound during storage?
Answer:
- Storage: -20°C under inert gas (Ar/N2) to prevent hydrolysis of the Boc group .
- Solvents: Avoid protic solvents (e.g., MeOH/H2O); use anhydrous DMSO or DCM for dissolution .
Advanced: How does the cyclopropane ring influence its pharmacokinetic properties in drug development?
Answer:
The cyclopropane:
- Enhances Metabolic Stability: Rigid structure reduces cytochrome P450-mediated oxidation .
- Improves Binding Affinity: Conformational restriction mimics transition states in enzyme-substrate interactions .
- LogP Impact: Increases hydrophobicity (predicted LogP = 2.1), requiring formulation optimization for bioavailability .
Basic: What are common side products during synthesis, and how are they mitigated?
Answer:
- Boc Deprotection: Premature acidolysis yields free amine; control TFA stoichiometry and reaction time .
- Cyclopropane Ring Opening: Minimized by using non-nucleophilic bases (e.g., DBU) .
- Racemization: Avoid high temperatures (>40°C) during coupling steps .
Advanced: What computational methods predict the compound’s reactivity in complex systems?
Answer:
- DFT Calculations: Model transition states for cyclopropane ring strain (e.g., B3LYP/6-31G*) .
- MD Simulations: Assess solvation effects on Boc group stability in aqueous environments .
- QSAR Models: Correlate substituent effects (e.g., cyclopropane size) with biological activity .
Advanced: How is this compound utilized in PROTACs (Proteolysis-Targeting Chimeras) development?
Answer:
The carboxylic acid moiety serves as a linker anchor:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
